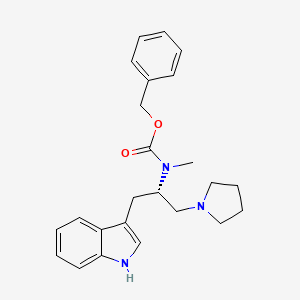
4-Hydrazinylbenzohydrazide
概要
説明
作用機序
Target of Action
It is generally known that drugs exert their effects by binding to receptors, which are cellular components . The binding of a drug molecule to a receptor triggers a series of biochemical reactions leading to the drug’s therapeutic effect .
Mode of Action
A drug molecule requires affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling . The types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .
Biochemical Pathways
Drugs generally affect various biochemical pathways, leading to changes in cellular function and physiology .
Pharmacokinetics
The compound’s molecular weight is 15215, which might influence its bioavailability .
Result of Action
The interaction of a drug with its target receptor usually leads to a series of biochemical reactions, resulting in therapeutic effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, humidity, pH, and the presence of other substances.
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydrazinylbenzohydrazide can be synthesized through the reaction of benzohydrazide with hydrazine hydrate. The reaction typically involves refluxing benzohydrazide with hydrazine hydrate in an appropriate solvent such as ethanol or methanol . The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as mechanosynthesis or solid-state melt reactions. These methods offer advantages in terms of yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Hydrazinylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazones or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include azines, hydrazones, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Hydrazinylbenzohydrazide has a wide range of scientific research applications:
類似化合物との比較
Benzohydrazide: A precursor to 4-hydrazinylbenzohydrazide with similar reactivity but different bioactivity.
Hydrazones: Compounds derived from hydrazides with a wide range of biological activities.
Uniqueness: this compound is unique due to its dual hydrazinyl and benzohydrazide functional groups, which confer distinct reactivity and bioactivity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
特性
IUPAC Name |
4-hydrazinylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-6-3-1-5(2-4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYUFFVOPTCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368661 | |
| Record name | 4-hydrazinylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93574-69-7 | |
| Record name | 4-hydrazinylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)





![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)




